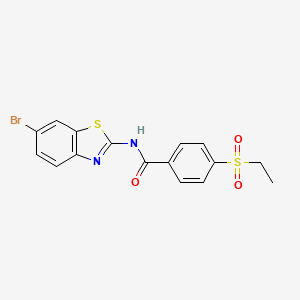

![molecular formula C19H19ClN4O B6492082 N-[2-(4-chlorophenyl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326918-96-0](/img/structure/B6492082.png)

N-[2-(4-chlorophenyl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(4-chlorophenyl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The compound also contains chlorophenyl and ethylphenyl groups, which are aromatic rings with chlorine and ethyl substituents, respectively .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring, which is a type of heterocycle. This ring would be attached to a carboxamide group and two phenyl rings, one of which is substituted with a chlorine atom and the other with an ethyl group .Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions, including cycloadditions, substitutions, and cross-coupling reactions . The presence of the chlorine atom might make the compound susceptible to nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under consideration. For example, the presence of the polar carboxamide group might increase its solubility in polar solvents .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[2-(4-chlorophenyl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide:

Antimicrobial Activity

N-[2-(4-chlorophenyl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide has shown significant potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a variety of bacterial and fungal strains. The compound’s ability to inhibit microbial growth makes it a promising candidate for developing new antibiotics and antifungal medications .

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties, particularly against breast cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a potential candidate for cancer therapy. Molecular docking studies have supported its binding affinity to cancer-related receptors .

Anti-inflammatory Effects

The anti-inflammatory properties of N-[2-(4-chlorophenyl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide have been explored in various studies. It has been found to reduce inflammation by inhibiting key inflammatory mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Cardioprotective Effects

The cardioprotective effects of N-[2-(4-chlorophenyl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide have been investigated, showing promise in protecting the heart from ischemic damage and improving overall cardiovascular health. This could lead to new therapeutic approaches for heart disease.

Future Journal of Pharmaceutical Sciences BMC Chemistry IntechOpen : Future Journal of Pharmaceutical Sciences : BMC Chemistry : IntechOpen : Future Journal of Pharmaceutical Sciences : BMC Chemistry

Future Directions

The study of new triazole derivatives is a vibrant field of research, given their wide range of biological activities . This compound, with its combination of a triazole ring, a carboxamide group, and chlorophenyl and ethylphenyl substituents, could be of interest in the development of new pharmaceuticals or agrochemicals.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-(4-chlorophenyl)ethylamine , have been studied and may provide some insight.

Mode of Action

It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives, which share some structural similarities with the compound , have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may interact with a variety of biochemical pathways.

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-1-(4-ethylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O/c1-2-14-5-9-17(10-6-14)24-13-18(22-23-24)19(25)21-12-11-15-3-7-16(20)8-4-15/h3-10,13H,2,11-12H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSQKEAFVNOOQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-chlorophenyl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492018.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492026.png)

![1-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492036.png)

![N-[(4-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492044.png)

![N-(3-acetylphenyl)-2-({5-[(4-chlorophenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B6492054.png)

![1-(4-ethylphenyl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492056.png)

![1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492061.png)

![1-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492066.png)

![3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B6492071.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492074.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6492095.png)

![2-(3,4-dimethylphenyl)-5-[3-oxo-3-(thiomorpholin-4-yl)propyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6492100.png)